molecular formula C18H15N3O B2650300 2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one CAS No. 796887-09-7

2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one

Cat. No.: B2650300
CAS No.: 796887-09-7
M. Wt: 289.338
InChI Key: ICRRYXOCBMBKIC-UHFFFAOYSA-N
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Description

2’,3’,4’,9’-Tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of indole derivatives, which are known for their significant biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,4’,9’-Tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields a tricyclic indole, which can be further processed to obtain the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2’,3’,4’,9’-Tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

2’,3’,4’,9’-Tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’,3’,4’,9’-Tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’,4’,9’-Tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

spiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-17-18(13-6-2-4-8-15(13)21-17)16-12(9-10-19-18)11-5-1-3-7-14(11)20-16/h1-8,19-20H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRRYXOCBMBKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(C3=CC=CC=C3NC2=O)C4=C1C5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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